molecular formula C₃₉H₆₈O₃Si₂ B1141024 Bis-TBDMS-trans-calcipotriol CAS No. 112849-27-1

Bis-TBDMS-trans-calcipotriol

Cat. No.: B1141024
CAS No.: 112849-27-1
M. Wt: 641.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-TBDMS-trans-calcipotriol is a derivative of calcipotriol, a synthetic analog of vitamin D3. It is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) protecting groups. This compound is primarily used in the field of dermatology for the treatment of psoriasis due to its ability to modulate the immune response and promote the differentiation of keratinocytes .

Scientific Research Applications

Bis-TBDMS-trans-calcipotriol has a wide range of scientific research applications:

Safety and Hazards

While specific safety and hazard information for Bis-TBDMS-trans-calcipotriol is not provided in the search results, general precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Bis-TBDMS-trans-calcipotriol has shown promising results in various preclinical and clinical studies for the treatment of psoriasis. In addition to psoriasis, this compound has also shown potential in the treatment of other dermatological conditions, such as atopic dermatitis and vitiligo .

Chemical Reactions Analysis

Types of Reactions

Bis-TBDMS-trans-calcipotriol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield calcipotriol derivatives with altered functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-TBDMS-trans-calcipotriol is unique due to the presence of TBDMS protecting groups, which enhance its stability and allow for selective reactions in synthetic chemistry. This makes it a valuable intermediate in the synthesis of other vitamin D analogs .

Properties

IUPAC Name

(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35-,36+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMYHZDULFSWLS-YFSXTQNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H68O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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